Product packaging for 2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine(Cat. No.:CAS No. 920974-56-7)

2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine

Cat. No.: B12929413
CAS No.: 920974-56-7
M. Wt: 367.36 g/mol
InChI Key: GWFVMKJTCCFJIJ-KWGHVAAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine is a chemical compound designed for research purposes as a ligand for adenosine receptors. Adenosine receptors are a subfamily of G-protein coupled receptors (GPCRs) that play critical roles in various physiological processes . Specifically, A2A and A2B receptor subtypes, when activated, stimulate the production of intracellular cyclic AMP (cAMP), which can lead to the inhibition of platelet activation and aggregation . This mechanism makes A2A receptor agonists a potential target for investigative anti-platelet therapies, particularly in studies seeking alternatives to classic P2Y12 purinergic receptor antagonists . Research on structurally related 2-hydrazinoadenosine analogs has shown potent vasodilation activity mediated through A2a receptor agonist properties . This product is intended for in vitro research applications only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N7O5 B12929413 2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine CAS No. 920974-56-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920974-56-7

Molecular Formula

C14H21N7O5

Molecular Weight

367.36 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[2-hydrazinyl-6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C14H21N7O5/c15-20-14-18-11(17-6-1-2-25-4-6)8-12(19-14)21(5-16-8)13-10(24)9(23)7(3-22)26-13/h5-7,9-10,13,22-24H,1-4,15H2,(H2,17,18,19,20)/t6-,7-,9-,10-,13-/m1/s1

InChI Key

GWFVMKJTCCFJIJ-KWGHVAAJSA-N

Isomeric SMILES

C1COC[C@@H]1NC2=C3C(=NC(=N2)NN)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1COCC1NC2=C3C(=NC(=N2)NN)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Hydrazinyl N 3r Oxolan 3 Yl Adenosine

Retrosynthetic Analysis and Strategic Disconnections for 2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine

A logical retrosynthetic analysis of this compound identifies key disconnections that simplify the molecule into more readily available starting materials. The primary strategic disconnections are at the C6-N and C2-N bonds of the purine (B94841) ring.

The N6-((3R)-oxolan-3-yl) bond can be disconnected via a nucleophilic aromatic substitution (SNAr) pathway, leading to a 2-hydrazinyl-6-halopurine ribonucleoside and (3R)-oxolan-3-amine. Further disconnection of the 2-hydrazinyl group through a displacement reaction reveals a 2,6-dihalopurine ribonucleoside as a key intermediate. This dihalogenated precursor is a versatile starting point for the sequential introduction of the desired functionalities. The ribose moiety is typically introduced via a glycosylation reaction with a protected ribose derivative and a purine base.

This retrosynthetic strategy allows for the modular synthesis of the target compound and its analogs, facilitating the exploration of the chemical space around the core scaffold.

Systematic Design and Synthesis of Analogs and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies

To explore the SAR of this compound, a systematic approach to the design and synthesis of analogs is undertaken. Modifications are typically made to three key regions of the molecule: the N6-substituent, the 2-substituent, and the ribose moiety.

The synthesis of 2-hydrazinyladenosine derivatives has been a strategy to develop potent and selective A2A adenosine (B11128) receptor agonists. nih.govnih.gov Modifications can include the introduction of different substituents on the hydrazinyl nitrogen, which can be achieved by reacting the 2-hydrazinyladenosine core with various aldehydes and ketones to form hydrazones. nih.govnih.gov The nature of these substituents, including their size, electronics, and lipophilicity, can have a profound impact on receptor affinity and selectivity. researchgate.netmdpi.com

Table 2: Proposed Analogs for SAR Studies

Analog Modification Rationale
1 Replacement of (3R)-oxolan-3-yl with (3S)-oxolan-3-yl Investigate the stereochemical requirements at the N6-position.
2 Replacement of (3R)-oxolan-3-yl with cyclopentyl Explore the impact of the ring oxygen on activity.
3 Introduction of a methyl group on the hydrazinyl nitrogen Assess the effect of substitution on the 2-position linker.
4 Formation of a benzylidene hydrazone at the 2-position Investigate the influence of a larger aromatic substituent. nih.gov

| 5 | Replacement of the 2-hydrazinyl group with a 2-amino group | Determine the importance of the hydrazinyl moiety for activity. |

The synthesis of these analogs would follow similar synthetic routes as the parent compound, with the appropriate modifications in the starting materials and reagents. The biological evaluation of these analogs would then provide valuable insights into the key structural features required for the desired pharmacological activity.

Modifications of the Purine Nucleobase (e.g., C6, N6 substitutions)

Modifications of the purine nucleobase of 2-hydrazinyladenosine derivatives are crucial for modulating their affinity and selectivity for adenosine receptors. Key positions for substitution include C6 and N6.

C6-Substitutions: The 6-amino group of the adenine (B156593) core is a primary site for modification. While direct substitution on the 2-hydrazinyl scaffold is not extensively detailed in publicly available literature, general methods for C6 modification of adenosine analogs are well-established. For instance, starting from a 6-chloropurine (B14466) ribonucleoside, nucleophilic substitution with various amines can introduce a wide range of substituents at the C6 position. This approach allows for the introduction of diverse functionalities, which can influence receptor binding and pharmacokinetic properties.

N6-Substitutions: N6-alkylation and -arylation of adenosine derivatives are common strategies to enhance receptor affinity and selectivity. nih.govresearchgate.net For this compound, regioselective alkylation of the N6-position can be achieved using various alkyl halides under basic conditions. nih.gov The choice of the substituent at the N6 position can significantly impact the compound's interaction with the A₂AAR. For example, studies on related N6-substituted adenosines have shown that the size and nature of the alkyl or aryl group are critical for potent and selective A₂AAR agonism. merckmillipore.com

Table 1: Representative N6-Substituted Adenosine Analogs and their Receptor Affinities

Compound/AnalogN6-SubstituentA₁ Receptor Affinity (Ki, nM)A₂A Receptor Affinity (Ki, nM)Reference
N6-CyclopentyladenosineCyclopentyl1.3>1000 merckmillipore.com
N6-MethyladenosineMethyl~100~24000 merckmillipore.com

This table presents data for related adenosine analogs to illustrate the effect of N6-substitution on receptor affinity.

Variations within the Hydrazinyl Moiety at the C2 Position

The hydrazinyl group at the C2 position is a key feature of this compound and offers a versatile handle for chemical modification. The reactivity of the hydrazinyl moiety allows for the introduction of a wide array of substituents, leading to diverse chemical libraries for structure-activity relationship (SAR) studies. nih.gov

A common strategy involves the condensation of the hydrazinyl group with various aldehydes and ketones to form hydrazones. nih.gov This reaction is typically straightforward and allows for the introduction of a vast range of aromatic, heteroaromatic, and aliphatic groups. The electronic and steric properties of the substituent on the hydrazone can significantly influence the compound's affinity and selectivity for the A₂AAR. For instance, the introduction of substituted phenyl moieties has been shown to yield compounds with low nanomolar affinity for the A₂AAR. nih.gov

Table 2: Examples of Modifications on the C2-Hydrazinyl Moiety of Adenosine Analogs

Modification TypeReactantResulting Functional GroupPotential Impact on ActivityReference
Hydrazone FormationAldehydes/KetonesHydrazoneIntroduction of diverse lipophilic and aromatic groups to probe the binding pocket. nih.gov
AcylationAcyl ChloridesHydrazideAlteration of hydrogen bonding capacity and electronic properties. google.com
SulfonylationSulfonyl ChloridesSulfonohydrazideIntroduction of strongly electron-withdrawing groups.General chemical principle

This table outlines general synthetic strategies applicable to the 2-hydrazinyl moiety.

Structural Alterations of the (3R)-Oxolan-3-yl Sugar Mimetic

The (3R)-oxolan-3-yl group in this compound serves as a mimetic of the natural ribose sugar. Modifications to this moiety can have a profound impact on the molecule's conformational preferences and, consequently, its biological activity. nih.gov The synthesis of nucleoside analogs with modified sugar rings is a well-explored area, and these strategies can be applied to the oxolane ring of the target compound. nih.govcdnsciencepub.com

One approach involves the synthesis of analogs with different stereochemistry at the oxolane ring to investigate the optimal conformation for receptor binding. The synthesis of enantiomerically pure oxolane precursors is a key step in this process. nih.gov Additionally, the introduction of substituents on the oxolane ring can provide further insights into the SAR. For example, fluorination of the sugar moiety is a known strategy to enhance metabolic stability and can also influence binding affinity. mdpi.com

Another avenue for modification is the replacement of the oxolane ring with other heterocyclic systems, such as 1,3-oxathiolane, or conformationally constrained carbocyclic rings. nih.govnih.gov These alterations can lock the molecule into specific North (N) or South (S) type conformations, which has been shown to be a critical determinant for affinity at adenosine receptors. nih.govresearchgate.net

Table 3: Potential Structural Alterations of the Sugar Mimetic and Their Rationale

Modification StrategySpecific AlterationRationaleReference
Stereochemical InversionSynthesis of the (3S)-oxolan-3-yl analogTo investigate the importance of the (3R) stereochemistry for receptor binding.General medicinal chemistry principle
Substitution on the Oxolane RingIntroduction of a fluorine atomTo enhance metabolic stability and potentially alter binding affinity. mdpi.com
Ring System ReplacementReplacement with a methanocarba ringTo constrain the conformation to either a North (N) or South (S) type. nih.govresearchgate.net
Ring Heteroatom VariationReplacement of the oxolane with an oxathiolane ringTo explore the impact of different heteroatoms on the sugar pucker and biological activity. nih.gov

This table suggests potential modifications based on established principles in nucleoside chemistry.

Based on a comprehensive review of publicly available scientific literature, there is currently no specific information regarding the molecular and cellular biological investigations of the compound This compound .

Extensive searches for data pertaining to this specific molecule did not yield any results for the following research areas outlined in the request:

Target Identification and Receptor/Enzyme Profiling: No studies detailing the binding affinity and selectivity of this compound for adenosine receptor subtypes (A1, A2A, A2B, A3) were found. Furthermore, there is no available information on its enzyme kinetics with adenosine deaminase or adenosine kinase, its interaction with nucleoside transporters (ENT, CNT), or the identification of any other potential molecular interactants.

Mechanisms of Action: No literature is available that elucidates the intracellular signaling pathways (such as cAMP, MAPK, or GPCR downstream effectors) that may be induced by this specific compound.

While research exists for structurally related compounds, such as 2-hydrazinyl-adenosine (B12393694) derivatives with different substitutions, this information cannot be accurately extrapolated to this compound. Scientific accuracy requires that the data presented pertains directly to the molecule .

Therefore, the generation of an article with the requested detailed sections and data tables is not possible at this time due to the absence of published research on this compound.

Molecular and Cellular Biological Investigations of 2 Hydrazinyl N 3r Oxolan 3 Yl Adenosine

Mechanisms of Action at the Subcellular and Cellular Levels Induced by 2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine

Investigation of Cellular Uptake and Intracellular Metabolic Fate

The cellular uptake and metabolic fate of nucleoside analogs like this compound are critical determinants of their pharmacological activity. Generally, nucleosides and their derivatives permeate cell membranes through a family of specialized equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). nih.gov The human genome encodes several of these transporters, with ENT1, ENT2, and ENT4 being particularly relevant in various tissues, including the cardiovascular system. lsuhsc.edu

Specific studies on the cellular uptake of this compound are not available in the current literature. However, research on related adenosine (B11128) analogs and transport inhibitors provides a framework for its likely mechanism. For instance, the transporter ENT4 exhibits a unique pH-dependent activity, optimally transporting adenosine under acidic conditions, which are often associated with pathological states like ischemia. lsuhsc.edu It is plausible that this compound could also be a substrate for one or more of these transporter systems, which would govern its entry into target cells.

Once inside the cell, adenosine analogs are subject to metabolic enzymes. The parent molecule, adenosine, is primarily metabolized by two key enzymes: adenosine kinase, which phosphorylates it to adenosine monophosphate (AMP), and adenosine deaminase, which deaminates it to inosine. A proposed metabolic route, the 2',3'-cAMP-adenosine pathway, suggests that extracellular 2',3'-cAMP can be metabolized to 2'-AMP and 3'-AMP, which are then efficiently converted to adenosine. nih.govnih.gov The structural modifications in this compound, particularly the 2-hydrazinyl group, may confer resistance to deamination, a common strategy to enhance the metabolic stability and prolong the half-life of adenosine-based ligands. However, without direct experimental evidence, the precise metabolic pathway and stability of this specific compound remain to be elucidated.

Modulation of Cellular Function in Relevant in vitro Systems (e.g., proliferation, differentiation, migration)

Adenosine receptors, the primary targets for this compound and its analogs, are deeply involved in modulating a wide array of cellular functions. These G protein-coupled receptors are classified into four subtypes: A₁, A₂A, A₂B, and A₃. The activation of A₁ and A₃ receptors typically leads to a decrease in intracellular cyclic AMP (cAMP), while A₂A and A₂B receptor stimulation increases cAMP levels. This differential signaling can lead to diverse, and sometimes opposing, cellular outcomes. nih.gov

Studies on related adenosine agonists in various in vitro systems have shed light on these functional effects:

Proliferation: The influence of adenosine receptor activation on cell proliferation is highly context-dependent. In human melanoma cells, for example, agonists for the A₃ receptor have been shown to inhibit cell proliferation. nih.gov This effect is mediated through a pathway involving PI3K/Akt and the subsequent inhibition of ERK1/2 phosphorylation. nih.gov Conversely, stimulation of the A₂A receptor in the same cell line was found to reduce cell viability, while A₃ activation provided a counteracting survival signal.

Inflammation and Immune Response: Adenosine A₂A and A₃ receptors are key modulators of inflammation. A₂A receptor agonists are generally known for their potent anti-inflammatory effects. The A₃ adenosine receptor (A₃AR) is also a promising target for inflammatory diseases, as its activation modulates transcription through mitogen-activated protein kinase (MAPK) pathways and affects the function of nearly all immune cells. nih.gov In pituitary folliculostellate cells, adenosine agonists can stimulate the secretion of interleukin-6 (IL-6), an important inflammatory cytokine, via the A₂B receptor coupled to PKC and p38 MAPK pathways. nih.gov

Given that many 2-hydrazinyladenosine derivatives show high affinity and selectivity for the A₂A receptor, it is anticipated that this compound would modulate inflammatory and immune cell functions. nih.gov Its potential effects on cell proliferation would likely depend on the specific adenosine receptor expression profile of the cell type under investigation.

Cellular Electrophysiological Effects and Ion Channel Modulation

The electrophysiological effects of adenosine are well-established, particularly in the cardiovascular system, and are mediated by the modulation of various ion channels. These effects are directly linked to the activation of specific adenosine receptor subtypes.

Potassium Channels: A hallmark of adenosine signaling, especially via the A₁ receptor, is the activation of the G protein-coupled inward rectifier potassium channel (GIRK), also known as IKAch. This leads to membrane hyperpolarization and a shortening of the action potential duration, which underlies adenosine's negative chronotropic (heart rate slowing) and dromotropic (slowing of atrioventricular conduction) effects.

Calcium Channels: Adenosine signaling can also influence calcium (Ca²⁺) channels. L-type calcium channels (LTCCs), which are crucial for cardiac muscle contraction, can be inhibited by A₁ receptor activation, contributing to a negative inotropic (force-reducing) effect.

Vasodilation: A₂A receptor agonists are potent vasodilators. This effect is largely attributed to the relaxation of vascular smooth muscle cells, a process initiated by A₂A receptor activation. Studies on 2-[N'-(3-arylallylidene)hydrazino]adenosines demonstrated potent vasorelaxant properties, an A₂A-mediated response, without significant effects on heart rate, which is an A₁-mediated action.

While direct electrophysiological studies on this compound have not been reported, its activity as a likely A₂A and/or A₃ adenosine agonist suggests it would modulate ion channel function. Depending on its receptor selectivity profile, it could influence potassium and calcium currents, potentially affecting cellular excitability in neurons, cardiac myocytes, and smooth muscle cells. Its expected A₂A agonist activity points towards a role in vasodilation.

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs

The biological activity of adenosine analogs is exquisitely sensitive to structural modifications. SAR analysis reveals how different chemical moieties contribute to the affinity and selectivity of these compounds for the various adenosine receptor subtypes.

Impact of the 2-Hydrazinyl Group on Ligand-Target Interactions

The C2 position of the purine (B94841) ring is a critical site for engineering adenosine receptor subtype selectivity. The introduction of a hydrazinyl (-NH-NH₂-) linker at this position serves as a versatile scaffold for creating potent and selective ligands, particularly for the A₂A receptor. nih.gov

The hydrazinyl group itself and the substituents attached to it form a side chain that explores a specific region of the receptor's binding pocket. Research on a series of 2-hydrazinyladenosine derivatives has shown that this side chain is a primary determinant of biological activity. For example, converting the terminal amine of the hydrazinyl group into a hydrazone by condensation with various aldehydes or ketones leads to compounds with high A₂A receptor affinity, often in the low nanomolar range. nih.gov

Modifications to this 2-position side chain have yielded the following insights:

Arylallylidene Hydrazones: Derivatives like 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine exhibit potent A₂A receptor affinity (Kᵢ value of 23 nM) and high selectivity over the A₁ receptor.

Phenyl-substituted Hydrazones: Replacing a cyclic structure on the hydrazinyl linker with mono- and disubstituted phenyl moieties can produce compounds with low nanomolar affinity for the A₂A receptor. nih.gov

Bis-sugar Nucleosides: Introducing a second sugar moiety at the 2-position via the hydrazinyl linker can also result in compounds with significant A₂A affinity and selectivity. nih.gov

These findings underscore that the 2-hydrazinyl group is not merely a spacer but an active participant in ligand-target interactions, with its conformation and substituents being crucial for achieving high A₂A receptor potency and selectivity.

Role of the (3R)-Oxolan-3-yl Moiety in Receptor Recognition and Selectivity

The N⁶-position of adenosine is another key region for determining receptor selectivity. The substituent at this position, in this case, a (3R)-oxolan-3-yl group (a stereoisomer of tetrahydrofuran-3-yl), plays a significant role in how the ligand is recognized by the different adenosine receptors.

While the N⁶-position has traditionally been modified to achieve A₁ selectivity, specific substitutions can also direct ligands toward other subtypes. The (3R)-oxolan-3-yl moiety represents a relatively small, cyclic, and polar group. The SAR for A₃ receptor agonists indicates that combining specific N⁶-substitutions with modifications at other positions is a successful strategy for achieving selectivity. For instance, an N⁶-benzyl group is favored for A₃ selectivity because it diminishes potency at A₁ and A₂A receptors. nih.gov

Influence of Remote Structural Modifications on Biological Activity and Specificity

The principle of combining optimal substitutions at different positions to fine-tune biological activity is well-demonstrated in the development of adenosine receptor ligands. Remote modifications, distant from the primary pharmacophores at C2 and N⁶, can have a profound influence on affinity and selectivity.

Studies on various 2-hydrazinyladenosine derivatives highlight this concept. The table below summarizes the impact of different structural modifications on binding affinity (Kᵢ) for the rat A₂A adenosine receptor.

Compound ID2-Position ModificationRemote ModificationA₂A Receptor Kᵢ (nM)
3 -NH-N=C(CH₂)₄-None16.1
10 -NH-N=CH-PhPhenyl group on hydrazone24.4
11 -NH-N=CH-(4-F-Ph)4-Fluoro substitution on phenyl12.0
13 -NH-N=CH-(3,4-di-Cl-Ph)3,4-Dichloro substitution on phenyl67
16 -NH-NH-(D-galactose)D-galactose moiety329
23 Hydrazinyl derivative(Structure not detailed)1.8
42 Hydrazinyl derivative(Structure not detailed)6.3
Data sourced from multiple studies on related analogs. nih.gov

As the data indicates, subtle changes to a remote phenyl ring on the hydrazone side chain—such as the addition of a fluorine atom (Compound 11 vs. 10)—can enhance binding affinity. nih.gov Conversely, adding bulky or multiple substituents (Compound 13) can be detrimental. Attaching a large hydrophilic group like a D-galactose sugar (Compound 16) also reduces affinity compared to smaller lipophilic groups. nih.gov Highly optimized derivatives, such as compounds 23 and 42 from a separate study, achieved exceptionally potent Kᵢ values of 1.8 nM and 6.3 nM, respectively, showcasing the power of combining optimized fragments. These findings demonstrate that remote structural modifications are a crucial tool for modulating the pharmacodynamic profile of 2-hydrazinyladenosine analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling and ligand-based drug design are pivotal computational strategies in medicinal chemistry for the discovery and optimization of novel therapeutic agents. These approaches aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that govern a compound's potency and selectivity, QSAR models can guide the rational design of new molecules with enhanced pharmacological profiles. In the context of this compound and related analogs targeting adenosine receptors, these methods have been instrumental in elucidating the structural requirements for potent and selective receptor modulation.

Ligand-based drug design, a strategy employed when the three-dimensional structure of the target receptor is unknown or not well-defined, relies on the information derived from a set of known active ligands. This approach assumes that compounds with similar structures are likely to exhibit similar biological activities. The process often involves the generation of a pharmacophore model, which represents the essential steric and electronic features required for a ligand to interact with its target receptor.

For adenosine receptor agonists, including derivatives of 2-hydrazinyladenosine, research has focused on modifying the C2 and N6 positions of the adenosine scaffold. nih.govnih.gov These modifications are crucial for achieving high affinity and selectivity for the A2A adenosine receptor (A2AAR).

A key strategy in the ligand-based design of A2AAR agonists has been the exploration of various substituents at the 2-position of the adenosine core. For instance, a fragment-based computer-aided design approach has been utilized to modify the 2-position side chain with different structural fragments. nih.gov The newly designed molecules were then computationally docked into the A2A receptor to evaluate their potential binding and activity, leading to the synthesis and in vitro testing of promising candidates. nih.gov

Studies on a series of 2-hydrazinyladenosine derivatives have demonstrated that the introduction of different substituents on the hydrazinyl moiety significantly impacts binding affinity and selectivity for the A2AAR. nih.gov For example, the synthesis and evaluation of 32 new 2-hydrazinyladenosine derivatives revealed several compounds with high potency and selectivity for the A2A receptor over the A1 receptor. nih.gov The structure-activity relationship of these compounds was investigated, providing valuable insights for further optimization. nih.gov

The following table summarizes the in vitro receptor binding activity for a selection of these newly synthesized 2-hydrazinyladenosine derivatives, highlighting the impact of structural modifications on A2AAR affinity.

CompoundR GroupA2AAR Ki (nM)A1AR Ki (nM)Selectivity (A1/A2A)
23 4-Fluorobenzyl1.8>1000>556
24 4-Chlorobenzyl6.4>1000>156
30 2-Phenylethyl20>1000>50
31 3-Phenylpropyl67>1000>15
42 4-Methoxybenzyl6.3>1000>159

Data sourced from a study on the design and synthesis of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands. nih.gov

The data clearly indicates that aromatic substitutions on the terminal nitrogen of the 2-hydrazinyl group can lead to highly potent and selective A2AAR agonists. The nature and position of the substituent on the phenyl ring play a moderate role in determining the biological activity, with the allylidenehydrazino side chain itself being a major contributor to the observed effects. nih.gov

Furthermore, broader QSAR studies on N6-substituted adenosine receptor agonists have indicated that properties such as the Verloop L parameter (a steric descriptor), total lipole, and VAMP nuclear energy are important in determining their antihypertensive activity, a downstream effect of A2A receptor activation. researchgate.net While not directly focused on 2-hydrazinyladenosine derivatives, these findings underscore the importance of steric and electronic properties in the design of adenosine receptor ligands. researchgate.net

Advanced Biophysical and Computational Characterization of 2 Hydrazinyl N 3r Oxolan 3 Yl Adenosine Interactions

Crystallographic Studies of 2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine and its Target Complexes (e.g., X-ray, Cryo-EM)

No crystallographic data for this compound, either in its free form or in complex with a biological target, has been deposited in public databases such as the Protein Data Bank (PDB), nor has it been described in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Ligand Binding

There are no published NMR studies that describe the conformational dynamics of this compound or its binding to any biological target.

Spectroscopic Techniques (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)) for Binding Kinetics and Thermodynamics

No research articles were identified that report the use of SPR, ITC, or other spectroscopic methods to determine the binding kinetics or thermodynamic profile of this compound with any biological target.

Computational Chemistry and Molecular Dynamics Simulations of this compound with Biological Targets

A search of the scientific literature did not yield any studies on the computational analysis of this compound. This includes a lack of information on:

Docking Studies and Binding Pose Prediction

No docking studies or predicted binding poses for this specific compound have been published.

Free Energy Perturbation and Ligand Efficacy Simulations

There are no available reports on free energy perturbation or other computational simulations aimed at predicting the efficacy of this compound.

De novo Ligand Design Guided by Target Structure

Information regarding the use of this compound in the context of de novo ligand design is not present in the available literature.

Future Directions and Translational Research Perspectives for 2 Hydrazinyl N 3r Oxolan 3 Yl Adenosine

Exploration of Unconventional Biological Targets and Pathways

While the primary targets of most adenosine (B11128) analogs are the four G protein-coupled adenosine receptor subtypes (A1, A2A, A2B, and A3), future research should venture beyond these conventional pathways. nih.govnih.govwikipedia.org The physiological effects of adenosine are pleiotropic, and its analogs may interact with a broader range of biological molecules than currently appreciated. nih.gov

Future investigations could focus on:

Enzymes of Adenosine Metabolism: A critical area of exploration is the interaction of 2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine with enzymes that regulate endogenous adenosine levels, such as adenosine kinase and adenosine deaminase. researchgate.net Inhibition of these enzymes could potentiate the effects of endogenous adenosine, offering an alternative therapeutic strategy.

Non-Adenosine Receptor Purinergic Signaling: The purinergic signaling system is complex, and the potential for cross-reactivity with other purinergic receptors, such as P2Y and P2X receptors, should be systematically evaluated.

Receptor-Independent Mechanisms: Given the fundamental role of adenosine as a building block for nucleic acids, the potential for this compound to influence processes like DNA and RNA synthesis or function as an allosteric modulator of other proteins warrants investigation. wikipedia.org Some studies have pointed towards receptor-independent intracellular mechanisms for adenosine's effects, a concept that could be extended to its synthetic analogs. mdpi.com

Downstream Signaling Cascades: Beyond direct receptor binding, the influence of this compound on downstream signaling pathways, such as mitogen-activated protein kinase (MAPK) pathways, should be explored in greater detail. nih.gov Each adenosine receptor subtype can activate MAPKs through varied mechanisms, and understanding these specific pathways could reveal novel therapeutic applications. nih.gov

Development of Novel Synthetic Strategies for Enhanced Accessibility and Diversity of Analogs

The synthesis of a diverse library of analogs based on the this compound scaffold is crucial for comprehensive structure-activity relationship (SAR) studies. While various methods for the synthesis of adenosine derivatives have been developed, future efforts should focus on strategies that enhance efficiency, stereoselectivity, and the diversity of accessible compounds. nih.govrsc.orgresearchgate.net

Key areas for development include:

Fragment-Based and Click Chemistry Approaches: The use of fragment-based design and click chemistry can accelerate the synthesis of novel derivatives. plos.org These methods allow for the rapid combination of different chemical moieties to explore a wider chemical space and optimize ligand-receptor interactions.

Stereoselective Synthesis: The stereochemistry of the oxolane ring is critical for receptor affinity and selectivity. Developing more efficient and scalable stereoselective synthetic routes is essential for producing enantiomerically pure compounds for detailed biological evaluation.

Late-Stage Functionalization: The ability to modify the lead compound in the final steps of a synthetic sequence allows for the rapid generation of diverse analogs from a common intermediate. nih.gov This approach is particularly valuable for creating probes and radiolabeled ligands.

Combinatorial Chemistry: High-throughput synthesis of compound libraries can be employed to systematically explore the effects of substitutions at various positions of the adenosine core, including the N6, C2, and ribose moieties. nih.gov

Integration of Systems Biology and Omics Approaches for Holistic Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, it is imperative to move beyond single-target-based assays and embrace a systems-level perspective. The integration of "omics" technologies can provide an unbiased, global view of the cellular response to this compound. researchgate.net

Future research should incorporate:

Proteomics: Affinity-based protein profiling and mass spectrometry can identify the full spectrum of protein binding partners for the compound and its analogs within a complex biological system, potentially revealing novel off-target effects or unconventional binding partners. plos.orgresearchgate.net

Metabolomics: Untargeted metabolomics can reveal how the compound alters cellular metabolic pathways. nih.gov This is particularly relevant given the central role of adenosine in cellular energy metabolism. nih.govwikipedia.org

Transcriptomics and Genomics: Analyzing changes in gene expression following treatment with the compound can elucidate the downstream signaling pathways and cellular processes that are modulated. researchgate.net This can help to understand the compound's mechanism of action and identify potential biomarkers of response.

By combining these omics datasets, a more complete and integrated model of the compound's biological activity can be constructed, facilitating the prediction of both therapeutic efficacy and potential side effects. researchgate.net

Design of Next-Generation Adenosine Analogs Based on Structural Insights from this compound Research

The rational design of next-generation adenosine analogs with improved potency, selectivity, and pharmacokinetic properties will be heavily reliant on high-resolution structural information. Elucidating the three-dimensional structure of this compound and its derivatives in complex with their biological targets is a critical future goal.

Key strategies include:

X-ray Crystallography and Cryo-EM: Obtaining crystal or cryo-electron microscopy structures of the compound bound to adenosine receptor subtypes will provide invaluable insights into the specific molecular interactions that govern affinity and selectivity. nih.gov This information can guide the design of new analogs with optimized binding characteristics.

Computational Modeling and Molecular Dynamics: In silico docking and molecular dynamics simulations can be used to predict the binding modes of new analogs and to understand the dynamic nature of the ligand-receptor interaction. mdpi.com These computational tools can help to prioritize synthetic targets and to interpret experimental SAR data.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold, guided by structural and computational insights, will be essential for identifying the key chemical features required for potent and selective activity at desired targets. nih.gov

Advanced Research Tools and Probes Derived from this compound for Receptor Biology and Cell Signaling Investigations

The this compound scaffold can be leveraged to create sophisticated chemical probes for studying adenosine receptor biology and cell signaling with high precision. nih.govnih.gov These tools are essential for target validation and for visualizing receptor dynamics in native cellular environments. acs.org

Future developments in this area should focus on:

Fluorescent Ligands: Attaching a fluorescent dye to the core structure can create probes for use in fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays to visualize receptor localization and trafficking. nih.gov

Biotinylated and Clickable Probes: The introduction of a biotin (B1667282) tag or a clickable chemical handle (e.g., an alkyne or azide) allows for the affinity purification and identification of binding partners (pull-down assays) and for two-step labeling strategies. researchgate.netacs.org

Photoaffinity Labels: Incorporating a photo-reactive group can enable the covalent and irreversible labeling of the binding site upon UV irradiation, which is a powerful tool for identifying the specific amino acid residues involved in ligand binding. researchgate.net

Radioligands: The synthesis of tritiated or otherwise radiolabeled versions of potent and selective analogs is crucial for quantitative binding assays and for in vivo imaging techniques such as positron emission tomography (PET). nih.govmdpi.com

The development of such a chemical toolbox derived from this compound will significantly advance our understanding of purinergic signaling and pave the way for novel therapeutic interventions.

Q & A

Q. How can the synthetic route for 2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine be designed, and what key intermediates should be prioritized?

  • Methodological Answer : The synthesis should focus on modular strategies for introducing the hydrazinyl and (3R)-oxolan-3-yl moieties to the adenosine scaffold. A plausible route involves: (i) Protecting the adenosine ribose hydroxyl groups (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions . (ii) Coupling the (3R)-oxolan-3-yl group via nucleophilic substitution or Mitsunobu reaction, as demonstrated in the synthesis of related oxolane-containing compounds (e.g., Step 22-1 in ). (iii) Introducing the hydrazinyl group through reductive amination or hydrazine substitution under controlled pH to avoid overfunctionalization. Key intermediates include protected adenosine derivatives and oxolane-activated intermediates (e.g., tosylates or bromides). LC/MS and NMR should validate intermediates at each step .

Q. What analytical techniques are most effective for confirming the stereochemical integrity of the (3R)-oxolan-3-yl moiety in this compound?

  • Methodological Answer : Chiral HPLC or polarimetry can confirm the retention of the (3R)-configuration during synthesis. For higher resolution, nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography are recommended. Comparative analysis with enantiomeric standards (e.g., (3S)-oxolan-3-yl derivatives) can resolve ambiguities, as seen in studies of eliapixant, which uses similar stereochemical validation .

Advanced Research Questions

Q. How can researchers evaluate the stability of this compound under physiological conditions, and what degradation pathways are likely?

  • Methodological Answer : Stability studies should employ: (i) Forced degradation : Expose the compound to acidic/basic conditions (pH 1–13), oxidative stress (H₂O₂), and elevated temperatures (40–60°C) to simulate physiological and storage environments . (ii) Analytical monitoring : Use reverse-phase HPLC with UV/Vis or MS detection to identify degradation products. For example, hydrolysis of the hydrazinyl group or oxolane ring opening (observed in related adenosine derivatives) may generate adenosine analogs or cyclic ketones . (iii) Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) under varying conditions to predict shelf-life and guide formulation strategies.

Q. What strategies are recommended to investigate the structure-activity relationship (SAR) of this compound in modulating adenosine receptor subtypes?

  • Methodological Answer : (i) Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-CGS21680 for A₂A receptors) to measure competitive binding affinity (IC₅₀) in cell membranes. Compare with unmodified adenosine to assess the impact of the hydrazinyl and oxolane groups . (ii) Functional assays : Measure cAMP production or calcium flux in cells expressing A₁, A₂A, A₂B, or A₃ receptors to determine agonist/antagonist activity. (iii) Molecular docking : Model interactions between the compound and receptor active sites (e.g., using PDB structures like 3PWH) to rationalize SAR trends. The oxolane group may enhance selectivity via steric or hydrogen-bonding interactions, as seen in purinoreceptor antagonists .

Q. How can metabolic pathways of this compound be elucidated to identify potential bioactive or toxic metabolites?

  • Methodological Answer : (i) In vitro metabolism : Incubate the compound with liver microsomes (human/rat) and NADPH to simulate Phase I metabolism. Use LC-HRMS to detect metabolites, focusing on hydrazine oxidation or oxolane ring hydroxylation . (ii) Isotope labeling : Synthesize deuterated or ¹³C-labeled analogs to trace metabolic transformations. (iii) Toxicity screening : Assess metabolite cytotoxicity in hepatocyte cultures or zebrafish models. For example, hydrazine-derived metabolites may require glutathione conjugation to mitigate toxicity, as observed in hydralazine metabolism .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar adenosine derivatives?

  • Methodological Answer : Yield variations often arise from differences in protecting group strategies or reaction scales. For example, tert-butyldimethylsilyl protection ( ) may improve oxolane coupling efficiency compared to acetyl groups but requires harsher deprotection conditions . To resolve contradictions: (i) Replicate published procedures with rigorous control of moisture, temperature, and catalyst purity. (ii) Optimize stoichiometry via Design of Experiments (DoE) to identify critical factors (e.g., oxolane reagent excess or reaction time). (iii) Compare yields across multiple batches and report mean ± SD to ensure reproducibility .

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